Lithium bis(fluorosulfonyl)imide

説明

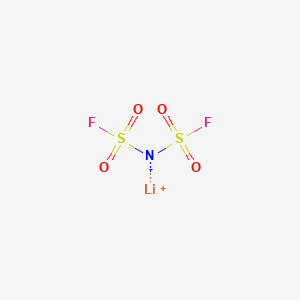

Lithium Bis(fluorosulfonyl)imide (LiFSI) is a white, powdery lithium salt often used as the source of lithium in high-performance electrolytes for lithium-ion batteries . It is soluble in water and many organics including the carbonates and ethers typically used in liquid electrolytes .

Molecular Structure Analysis

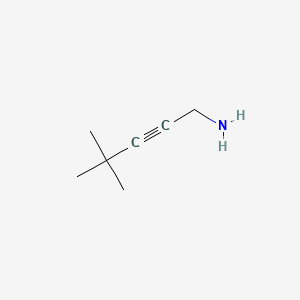

The molecular formula of LiFSI is F2LiNO4S2 . More detailed molecular structure analysis can be found in the referenced papers .Chemical Reactions Analysis

LiFSI has been appreciated as conducting salt for Li-ion batteries for long times . It has been demonstrated that the sulfonamide-based electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities .Physical And Chemical Properties Analysis

LiFSI has a melting point of 128-130°C . The phase transition, thermal stability and pyrolysis behavior of the neat Lithium Bis(fluorosulfonyl)imide salt was investigated by DSC-TG-MS under argon flow .科学的研究の応用

Lithium-Ion Battery Electrolytes

LiFSI has been identified as a promising new electrolyte additive for lithium-ion batteries . It shows increased conductivity over LiPF6 , which is a common electrolyte in lithium-ion batteries. This could potentially lead to improved performance of the batteries.

Thermal Stability in Batteries

The demand for lithium-ion battery electrolytes with improved thermal stabilities has been a driving force behind the use of LiFSI . It is being considered as a possible replacement for LiPF6 due to its promising thermal stability and noncorrosive properties .

Gel Polymer Electrolytes

LiFSI has been tested in next-generation gel polymer electrolytes . These electrolytes are being developed with a focus on improved safety properties, and LiFSI’s inclusion could enhance their performance .

Lithium-Ion Capacitors

LiFSI is being considered for use in lithium-ion capacitors (LICs), which are high-power energy storage devices . LICs are composed of a lithium-ion intercalation anode, a supercapacitor activated carbon cathode, and an electrolyte. The non-hydrolysing salt LiFSI could potentially replace LiPF6 in this setup .

Electrochemical Stability

LiFSI has shown good long-term stability in voltage hold measurements in a half-cell setup . This could potentially enable cell voltages of 3.8 V when combined with graphite or silicon-based anodes in LIC full cells .

Anode Material for Lithium-Ion Batteries

LiFSI has been used in the enhancement of electrochemical performance by the oxygen vacancies in hematite as anode material for lithium-ion batteries .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

lithium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2NO4S2.Li/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVLPSWVDYJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893365 | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Lithium bis(fluorosulfonyl)imide | |

CAS RN |

171611-11-3 | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171611113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.212.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)